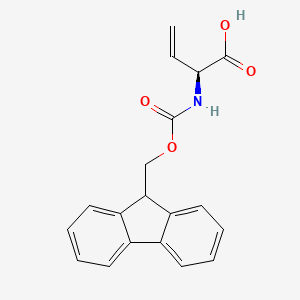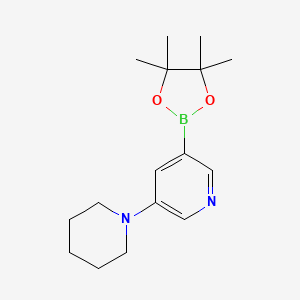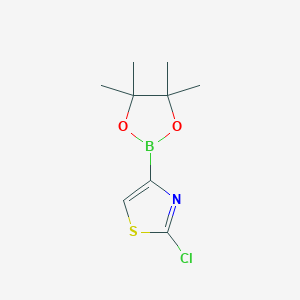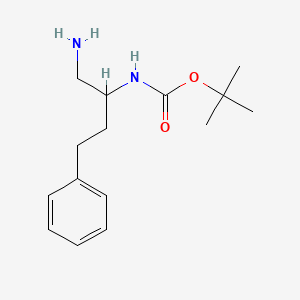
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s considered to be a structural alert with the formula C4H4S . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these structures in “5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde” suggests that it might have interesting chemical properties and potential applications.
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “this compound” would likely be influenced by these properties, as well as by the presence of the bromine atom and the aldehyde group.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interaction Analysis
The compound has been utilized in studies to examine its intermolecular interactions within crystal structures. A study by Barakat et al. (2017) focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol, producing a compound with good thermal stability up to 215 °C. The study characterized the compound through spectroscopic, thermal tools, and X-ray single crystal diffraction, analyzing its molecular interactions using Hirshfeld surface and DFT methods (Barakat et al., 2017).
Synthesis of Novel Organic Compounds
Research includes the synthesis of novel compounds through reactions involving 5-bromo-1H-indole-3-carbaldehyde. One such study produced 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, showcasing its paired molecules by aminocarbonyl hydrogen bonds forming ribbons linked further by hydrogen bonds (H. M. Ali et al., 2005).
Application in Organic Photovoltaic Cells
The compound has been investigated for its utility in organic photovoltaic cells. Antonioletti et al. (1986) explored its use in photochemical synthesis, indicating its potential for creating phenyl-2-thienyl derivatives through irradiation, offering insights into the reactivity and stability of halogenothiophenes in such applications (Antonioletti et al., 1986).
Antimicrobial and Antioxidant Properties
The compound's derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Gopi et al. (2016) synthesized novel chalcone derivatives by Claisen–Schmidt condensation, demonstrating significant activities compared to standard drugs. This highlights the potential for developing new antimicrobial and antioxidant agents (Gopi et al., 2016).
Safety and Hazards
The safety and hazards of “5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde” would depend on its specific physical and chemical properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , indicating that this compound might interact with palladium catalysts in similar reactions.
Mode of Action
It’s plausible that it may participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In these reactions, the compound could act as an organoboron reagent, contributing to the formation of new carbon–carbon bonds.
Biochemical Pathways
It’s likely that the compound plays a role in the synthesis of regioregular thiophene-based conjugated polymers, which are known for their exceptional optical and conductive properties .
Result of Action
Its potential role in the synthesis of regioregular thiophene-based conjugated polymers suggests that it may contribute to the development of materials with unique electronic and optoelectronic properties .
Propiedades
IUPAC Name |
5-bromo-2-thiophen-3-yl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMQOVYJGJBRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C3=CSC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)
![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)